N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a complex organic compound that features a benzodioxole ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole and dimethylphenoxy groups may play a crucial role in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to the presence of both the benzodioxole and dimethylphenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C18H17ClN2O4 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17ClN2O4/c1-11-3-4-14(5-12(11)2)23-9-18(22)21-20-8-13-6-16-17(7-15(13)19)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,22)/b20-8+ |
InChI Key |
PUCUUSJPDSYVQY-DNTJNYDQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)C |
Origin of Product |
United States |
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